molecular formula C13H14ClNO2 B11865720 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

Cat. No.: B11865720
M. Wt: 251.71 g/mol
InChI Key: OHVHUPYSKBSOHA-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is a heterocyclic compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The preparation of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves several steps:

    Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-Chloro-6,7-dimethoxyquinoline.

Chemical Reactions Analysis

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .

Scientific Research Applications

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including antineoplastic activities.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline can be compared with other similar compounds such as:

  • 2-Chloro-6,7-dimethoxy-4-methylquinoline
  • 4-Chloro-6,7-dimethoxyquinoline
  • 4-Chloro-6-methoxy-2-methylquinoline

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-6,7-dimethoxy-2,3-dimethylquinoline

InChI

InChI=1S/C13H14ClNO2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3

InChI Key

OHVHUPYSKBSOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)Cl

Origin of Product

United States

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